molecular formula C9H12BrN3O B7596331 5-Bromo-2-(dimethylamino)-N-methylnicotinamide

5-Bromo-2-(dimethylamino)-N-methylnicotinamide

Cat. No.: B7596331
M. Wt: 258.12 g/mol
InChI Key: WTUHKRKOEIAQPD-UHFFFAOYSA-N
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Description

5-Bromo-2-(dimethylamino)-N-methylnicotinamide is a chemical compound with the molecular formula C8H10BrN3O It is a derivative of nicotinamide, which is a form of vitamin B3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(dimethylamino)-N-methylnicotinamide typically involves the bromination of 2-(dimethylamino)-N-methylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistency and safety. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(dimethylamino)-N-methylnicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2-(dimethylamino)-N-methylnicotinamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(dimethylamino)-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 5-Bromo-2-(dimethylamino)pyridine
  • 5-Bromo-2-(dimethylamino)benzamide

Uniqueness

5-Bromo-2-(dimethylamino)-N-methylnicotinamide is unique due to its specific structure, which combines the nicotinamide moiety with a bromine atom and a dimethylamino group. This unique combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

5-bromo-2-(dimethylamino)-N-methylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3O/c1-11-9(14)7-4-6(10)5-12-8(7)13(2)3/h4-5H,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTUHKRKOEIAQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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